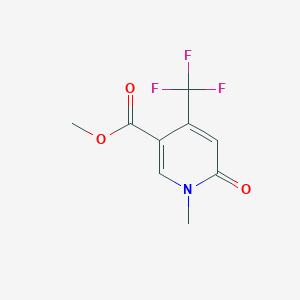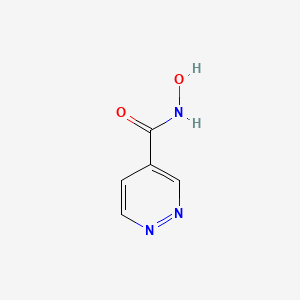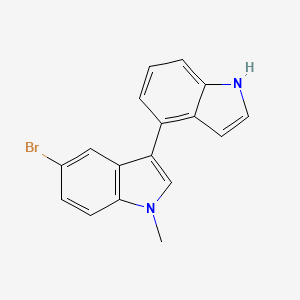
5-Bromo-1-methyl-1H,1'H-3,4'-biindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methyl-1H,1’H-3,4’-biindole is a heterocyclic compound that features a bromine atom and a methyl group attached to an indole framework Indoles are significant in organic chemistry due to their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-1H,1’H-3,4’-biindole typically involves the bromination of 1-methylindole followed by a coupling reaction to form the biindole structure. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the coupling reaction may be facilitated by a palladium catalyst under inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis could be potential methods for industrial production.
化学反応の分析
Types of Reactions
5-Bromo-1-methyl-1H,1’H-3,4’-biindole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole framework can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .
科学的研究の応用
5-Bromo-1-methyl-1H,1’H-3,4’-biindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Bromo-1-methyl-1H,1’H-3,4’-biindole involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the indole framework is known to interact with a variety of biological molecules .
類似化合物との比較
Similar Compounds
1-Methylindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoindole: Lacks the methyl group, which can affect its reactivity and biological activity.
1H-Indole-3-carboxaldehyde: Contains an aldehyde group, making it more reactive in condensation reactions.
Uniqueness
5-Bromo-1-methyl-1H,1’H-3,4’-biindole is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern makes it a versatile compound for various applications .
特性
CAS番号 |
89346-31-6 |
|---|---|
分子式 |
C17H13BrN2 |
分子量 |
325.2 g/mol |
IUPAC名 |
5-bromo-3-(1H-indol-4-yl)-1-methylindole |
InChI |
InChI=1S/C17H13BrN2/c1-20-10-15(14-9-11(18)5-6-17(14)20)12-3-2-4-16-13(12)7-8-19-16/h2-10,19H,1H3 |
InChIキー |
VZIHKGJQDGHLQA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C3=C4C=CNC4=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


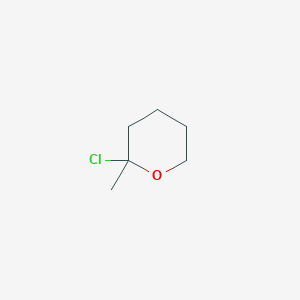
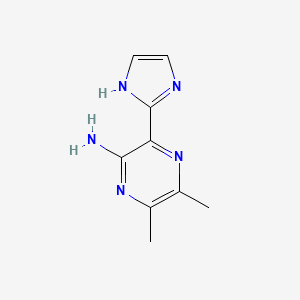
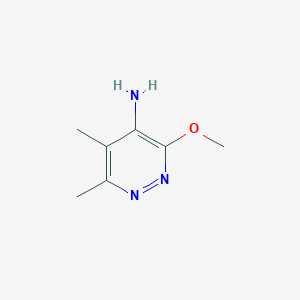
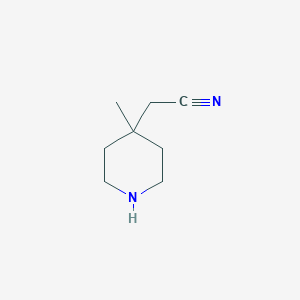
![2-(2-Ethylhexyl)-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13110908.png)
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
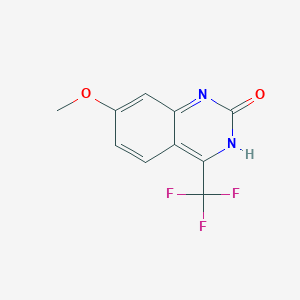
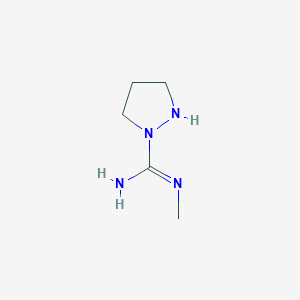
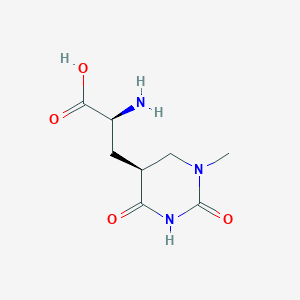
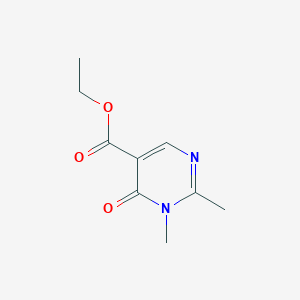
![2-[[(2R)-2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoyl]oxy-3-hexadecanoyloxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13110946.png)
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)
